molecular formula C11H16N2O B3126270 (1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol CAS No. 33224-02-1

(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol

Cat. No.: B3126270
CAS No.: 33224-02-1
M. Wt: 192.26 g/mol
InChI Key: JJGXQIZRJPRSOS-UHFFFAOYSA-N
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Description

(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring-Methylation of Pyrrole and Indole Using Supercritical Methanol

  • Research Context: The study by Kishida et al. (2010) explores the ring-methylation of pyrrole or indole using supercritical methanol, a process relevant to the synthesis and modification of various compounds, including (1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol. The method involves electrophilic aromatic substitution, which is crucial in creating derivatives of pyrrole and indole for different applications (Kishida et al., 2010).

Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water

  • Structural Analysis: This study by Dayananda et al. (2012) examines a compound featuring pyrrolidine and pyridine groups, closely related to this compound. It demonstrates the importance of structural analysis in understanding the properties of such compounds, which can have implications for their applications in various fields (Dayananda et al., 2012).

Naphthoquinone Based Chemosensors for Transition Metal Ions

  • Chemosensor Development: Gosavi-Mirkute et al. (2017) explore the creation of chemosensors using compounds related to this compound. These sensors demonstrate high selectivity towards Cu2+ ions, showcasing the potential of similar compounds in detecting and quantifying specific ions, which has implications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Molecular Structure and Physicochemical Properties

  • Compound Analysis: Huang et al. (2021) conducted a study on compounds with structures related to this compound, providing insights into their molecular structure, electrostatic potential, and physicochemical properties. This information is vital for understanding the behavior and potential applications of such compounds in different scientific contexts (Huang et al., 2021).

Properties

IUPAC Name

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXQIZRJPRSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol
Reactant of Route 2
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol
Reactant of Route 3
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol
Reactant of Route 4
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol
Reactant of Route 5
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol
Reactant of Route 6
Reactant of Route 6
(1-Methyl-2-pyridin-3-yl-pyrrolidin-3-yl)-methanol

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